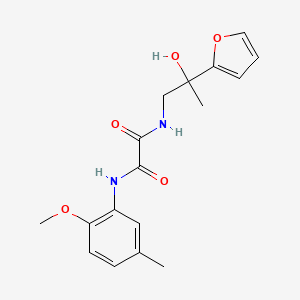
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the furan ring could be formed via a Paal-Knorr synthesis, and the amide group could be introduced via a reaction with an amine and a carboxylic acid or acyl chloride .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The amide group could participate in reactions like amide hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and hydroxyl could increase its solubility in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Chemotherapy and Malaria Treatment
Research has explored compounds structurally related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, particularly focusing on their potential as enzyme inhibitors. One study evaluated furan-amidine analogues for their inhibition of the enzyme NQO2 (NRH: quinone oxidoreductase 2), which is of interest in cancer chemotherapy and malaria treatment. The study found that although the analogues showed lower activity compared to the lead furan amidine, the structure-activity relationship provided insights for further development. Additionally, an oxazole-amidine analogue demonstrated significant inhibition against Plasmodium falciparum, the parasite responsible for malaria, highlighting the therapeutic potential of these compounds (Alnabulsi et al., 2018).
Synthetic Methodologies and Rearrangements
Another facet of research on compounds related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves synthetic methodologies. A study developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, utilizing the classical Meinwald rearrangement and a new rearrangement sequence. This method provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility and utility of these compounds in synthetic chemistry (Mamedov et al., 2016).
Catalytic Activity in Organic Synthesis
Further research has demonstrated the catalytic utility of N,N'-Bisoxalamides, compounds related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One study showed that N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, is highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various amines, demonstrating the potential of these compounds in facilitating complex organic synthesis reactions (Bhunia et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-6-7-13(23-3)12(9-11)19-16(21)15(20)18-10-17(2,22)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZICSZAAAUSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

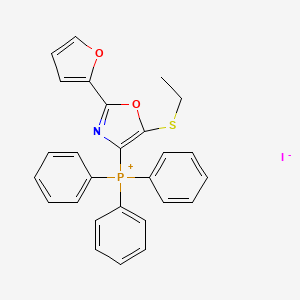
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
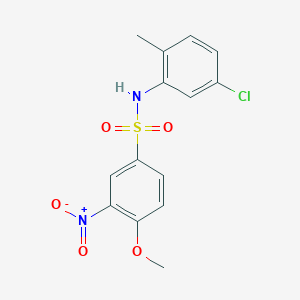
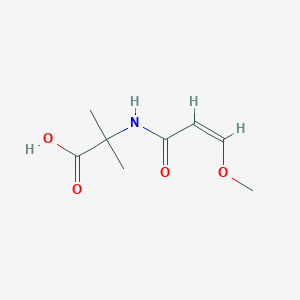
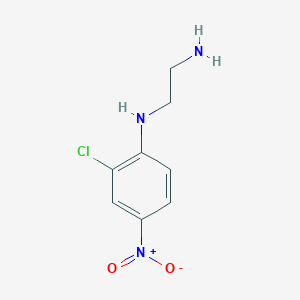
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)
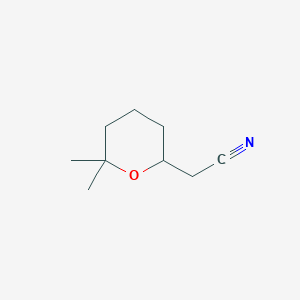
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)
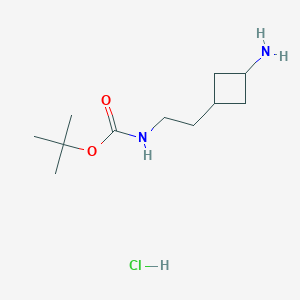
![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)